molecular formula C11H17NO B13172122 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol

3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol

Cat. No.: B13172122
M. Wt: 179.26 g/mol
InChI Key: LHADCTFQWBBZLA-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenylpropanolamine and features both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylbenzaldehyde and nitroethane to form 2-nitro-1-(4-methylphenyl)propan-1-ol.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.

    Industry: It is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propyl chain that is further substituted with a methyl group and a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-2-methyl-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3

InChI Key

LHADCTFQWBBZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)CN)O

Origin of Product

United States

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